molecular formula C21H22ClN3O3S B3408837 5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886918-60-1

5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B3408837
CAS No.: 886918-60-1
M. Wt: 431.9 g/mol
InChI Key: NSRHODDRWSBHSP-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole ( 886918-60-1) is a high-purity chemical compound offered for research and development purposes. This benzothiazole-piperazine hybrid has a molecular formula of C21H22ClN3O3S and a molecular weight of 431.94 g/mol . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse and potent biological activities . This structure is endemic to numerous natural products and is a component of several FDA-approved therapeutics . Researchers value this scaffold for its demonstrated potential in anticancer applications, as certain 2-substituted benzothiazole derivatives have shown remarkable, nanomolar-level potency against specific cancer cell lines, including breast carcinoma models . Furthermore, the structural motif is highly relevant in antimicrobial research, particularly in the development of novel agents against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Benzothiazole derivatives have been shown to exert antibacterial effects through mechanisms such as targeting the essential cell division protein FtsZ, thereby disrupting bacterial cytokinesis . The specific molecular architecture of this compound, which integrates a piperazine ring, is commonly employed in drug discovery to fine-tune pharmacokinetic properties and biological affinity. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound in various quantities, with purity guaranteed at 90% or higher .

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-13-15(22)5-7-18-19(13)23-21(29-18)25-10-8-24(9-11-25)20(26)14-4-6-16(27-2)17(12-14)28-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRHODDRWSBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a base.

    Addition of the 3,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its antimicrobial and antifungal properties.

    Medicine: The compound shows promise as a potential therapeutic agent due to its activity against certain bacterial and fungal strains.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Pyridine/Pyrimidine Derivatives: The target compound’s benzothiazole core differs from pyridine-sulfonamide derivatives (e.g., compounds 20–22 in ), which exhibit pyridine rings linked to sulfonamide and piperazine groups. Example: 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shares the benzothiazole scaffold but lacks the piperazine-dimetheoxybenzoyl substituent, highlighting the target compound’s enhanced complexity for targeted binding .

Piperazine Substituent Diversity

  • 3,4-Dimethoxybenzoyl vs. Aryl/Chloroaryl Groups: The dimethoxybenzoyl group on the piperazine ring distinguishes the target compound from analogues like 1-(4-(2-Chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone (), which features a chlorofluorophenyl substituent. The methoxy groups in the target may enhance solubility or modulate electron density for receptor interactions . Kinase Inhibitors: Compounds such as 20a () incorporate imidazo[4,5-b]pyridine cores with piperazine-methylisoxazole substituents, suggesting divergent biological targets (e.g., kinases vs. GPCRs) compared to the benzothiazole-based target .

Spectral Data Comparison

Feature Target Compound Pyridine-Sulfonamide (Compound 21, )
IR Absorptions C=O (benzoyl), C-O (methoxy), C-S (thiazole) C=O (sulfonamide), SO₂, C=N (pyridine)
¹H-NMR Signals Piperazine CH₂, dimethoxybenzoyl OCH₃, aromatic H Piperazine CH₂, 3,4-diClPh H, pyridine H

Biological Activity

5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H22ClN3O3S\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

It features a benzothiazole core with a chloro substituent and a piperazine moiety linked to a dimethoxybenzoyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazoles, including this compound, exhibit notable antimicrobial properties. A study reported that various synthesized thiazole-piperazine derivatives demonstrated moderate to good antibacterial activity against different bacterial strains. Specifically, the compound was evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazoleStaphylococcus aureus15 µg/mL
5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazoleEscherichia coli20 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
A54912Cell cycle arrest

The biological activity of 5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to apoptosis and cell cycle regulation.
  • Oxidative Stress Induction : The compound might increase oxidative stress within cells, leading to cellular damage and death in pathogens or tumor cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A recent investigation into various thiazole derivatives highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : Another study focused on the cytotoxic effects of thiazole-piperazine derivatives on cancer cells demonstrated that this specific compound significantly reduced cell viability in vitro and induced apoptosis through caspase activation .

Q & A

Basic: What are the key structural features of 5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole that influence its biological activity?

Answer:
The compound's biological activity is influenced by:

  • Benzothiazole core : Known for antitumor and antimicrobial properties due to its planar aromatic structure, which facilitates intercalation with biomolecules .
  • Chloro and methyl substituents : The 5-chloro and 4-methyl groups enhance lipophilicity and metabolic stability, improving membrane permeability .
  • 3,4-Dimethoxybenzoyl-piperazine moiety : The piperazine linker provides conformational flexibility, while the dimethoxybenzoyl group may engage in hydrogen bonding or π-π stacking with target proteins .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and piperazine ring connectivity (e.g., ¹H and ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretching from the benzoyl group) .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during piperazine coupling .
  • Catalyst use : Palladium catalysts for Suzuki-Miyaura coupling (if applicable) or base catalysts for nucleophilic substitution reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing thermal efficiency .
  • Purification : Gradient column chromatography or recrystallization to isolate high-purity product .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Answer:
To address discrepancies:

  • Pharmacokinetic studies : Assess bioavailability using LC-MS to measure plasma concentrations and tissue distribution .
  • Metabolite profiling : Identify active/inactive metabolites via HPLC or radiolabeling .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and stability in biological systems .

Basic: What are the common biological targets associated with benzothiazole derivatives like this compound?

Answer:
Benzothiazoles often target:

  • DNA topoisomerases : Inhibition disrupts DNA replication in cancer cells .
  • Kinases : The piperazine moiety may interact with ATP-binding pockets (e.g., EGFR or PI3K) .
  • Microbial enzymes : Thiazole rings inhibit bacterial dihydrofolate reductase (DHFR) .

Advanced: How can computational chemistry aid in predicting the binding affinity of this compound to its target?

Answer:
Computational approaches include:

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions (e.g., piperazine nitrogen with catalytic residues) .
  • Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analogue design .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:
Critical factors include:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazole core .
  • Temperature : -20°C for long-term storage to minimize hydrolysis of the piperazine-carboxylate bond .
  • Humidity : Use desiccants to avoid deliquescence due to hygroscopic dimethoxy groups .

Advanced: What methodologies are recommended for assessing the metabolic pathways of this compound in preclinical models?

Answer:
Use:

  • LC-MS/MS : Quantify parent compound and metabolites in plasma, liver microsomes, or urine .
  • CYP450 inhibition assays : Identify enzymes involved in metabolism (e.g., CYP3A4) using fluorogenic substrates .
  • Radiolabeled studies : Track metabolic fate with ¹⁴C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

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